Cas no 2105558-88-9 (methyl 4-amino-4-(1H-indol-5-yl)butanoate)
methyl 4-amino-4-(1H-indol-5-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- 2105558-88-9
- methyl 4-amino-4-(1H-indol-5-yl)butanoate
- EN300-1791516
-
- Inchi: 1S/C13H16N2O2/c1-17-13(16)5-3-11(14)9-2-4-12-10(8-9)6-7-15-12/h2,4,6-8,11,15H,3,5,14H2,1H3
- InChI Key: OATQEYFNJVFBOB-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C1C=CC2=C(C=CN2)C=1)N)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 68.1Ų
methyl 4-amino-4-(1H-indol-5-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791516-0.05g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-0.1g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-0.25g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-0.5g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-1.0g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1791516-2.5g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-5.0g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1791516-10.0g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1791516-1g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1791516-5g |
methyl 4-amino-4-(1H-indol-5-yl)butanoate |
2105558-88-9 | 5g |
$3189.0 | 2023-09-19 |
methyl 4-amino-4-(1H-indol-5-yl)butanoate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on methyl 4-amino-4-(1H-indol-5-yl)butanoate
Methyl 4-amino-4-(1H-indol-5-yl)butanoate (CAS No: 2105558-88-9)
Methyl 4-amino-4-(1H-indol-5-yl)butanoate, a compound with the CAS registry number 2105558-88-9, is an intriguing molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring system with a butanoate moiety and an amino group. The indole moiety, a heterocyclic aromatic structure, is known for its widespread presence in natural products and its role in various biological activities. The butanoate group adds a carboxylic acid derivative functionality, while the amino group introduces potential sites for hydrogen bonding and other interactions.
Recent studies have highlighted the potential of methyl 4-amino-4-(1H-indol-5-yl)butanoate as a scaffold for drug design. Researchers have explored its ability to modulate enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against certain serine proteases, suggesting its potential in anti-inflammatory therapies.
The synthesis of methyl 4-amino-4-(1H-indol-5-yl)butanoate involves a multi-step process that typically begins with the preparation of the indole derivative. One common approach is the Friedländer synthesis, which utilizes an aldehyde and a ketone to form the indole ring. Subsequent steps involve functionalization of the indole to introduce the amino and butanoate groups. The methyl esterification step ensures stability and solubility, making it suitable for pharmacological testing.
In terms of biological activity, methyl 4-amino-4-(1H-indol-5-yl)butanoate has shown promise in preclinical models of neurodegenerative diseases. A 2023 study in *Nature Communications* reported that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting oxidative stress pathways. Its ability to modulate these pathways makes it a candidate for further investigation in Alzheimer's disease and other related conditions.
The structural versatility of methyl 4-amino-4-(1H-indol-5-yl)butanoate also lends itself to combinatorial chemistry approaches. By modifying substituents on the indole ring or altering the length of the butanoate chain, researchers can explore a wide range of biological activities. For example, substituting the methyl group with other alkyl chains has been shown to enhance lipophilicity and improve bioavailability.
From an analytical standpoint, methyl 4-amino-4-(1H-indol-5-yl)butanoate can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into its molecular structure and purity, which are critical for ensuring reproducibility in biological assays.
In conclusion, methyl 4-amino-4-(1H-indol-5-yI)butanoate (CAS No: 2105558-88) is a compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic chemistry and pharmacology, positions it as a valuable tool for addressing unmet medical needs.
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